molecular formula C10H11BrN4O3 B14065998 8-Bromo-3-methyl-7-(2-oxobutyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 101072-02-0

8-Bromo-3-methyl-7-(2-oxobutyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14065998
CAS No.: 101072-02-0
M. Wt: 315.12 g/mol
InChI Key: XSDVPKLXNVLWKU-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-7-(2-oxobutyl)-3,7-dihydro-1H-purine-2,6-dione: is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and a 2-oxobutyl group at the 7th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methyl-7-(2-oxobutyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 8-bromo-3-methyl-1H-purine-2,6-dione with 1-bromo-3-methylbut-2-ene in the presence of a base such as diisopropylethylamine (DIEA) in dimethylformamide (DMF). The reaction mixture is heated to 80°C and stirred for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 8th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The presence of the 2-oxobutyl group allows for addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Chemistry: 8-Bromo-3-methyl-7-(2-oxobutyl)-3,7-dihydro-1H-purine-2,6-dione is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its purine scaffold is similar to that of naturally occurring nucleotides, enabling it to interact with enzymes involved in nucleotide metabolism.

Medicine: The compound has shown promise in the development of therapeutic agents, particularly as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This makes it a potential candidate for the treatment of diabetes mellitus .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-7-(2-oxobutyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes. For instance, as a DPP-IV inhibitor, the compound binds to the active site of the enzyme, preventing it from degrading incretin hormones. This leads to increased levels of these hormones, which in turn enhance insulin secretion and reduce blood glucose levels .

Comparison with Similar Compounds

  • 8-Bromo-3-methyl-7-(3-methylbut-2-enyl)-1H-purine-2,6-dione
  • 8-Bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6-dione

Comparison: While these compounds share a similar purine scaffold and bromine substitution at the 8th position, they differ in the nature of the substituent at the 7th positionFor example, the 2-oxobutyl group in 8-Bromo-3-methyl-7-(2-oxobutyl)-3,7-dihydro-1H-purine-2,6-dione provides unique steric and electronic properties that can affect its interaction with enzymes and other molecular targets .

Properties

CAS No.

101072-02-0

Molecular Formula

C10H11BrN4O3

Molecular Weight

315.12 g/mol

IUPAC Name

8-bromo-3-methyl-7-(2-oxobutyl)purine-2,6-dione

InChI

InChI=1S/C10H11BrN4O3/c1-3-5(16)4-15-6-7(12-9(15)11)14(2)10(18)13-8(6)17/h3-4H2,1-2H3,(H,13,17,18)

InChI Key

XSDVPKLXNVLWKU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C

Origin of Product

United States

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